molecular formula C28H32N4OS B6602107 11-benzyl-5-[butyl(ethyl)amino]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one CAS No. 2137718-92-2

11-benzyl-5-[butyl(ethyl)amino]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B6602107
CAS No.: 2137718-92-2
M. Wt: 472.6 g/mol
InChI Key: UDMNRMDMAIFBDP-UHFFFAOYSA-N
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Description

This compound is a complex tricyclic heterocyclic molecule featuring a sulfur atom (8-thia) and three nitrogen atoms (4,6,11-triaza) within its fused ring system. The structure includes a benzyl group at position 11, a phenyl group at position 4, and a butyl(ethyl)amino substituent at position 3.

Properties

IUPAC Name

11-benzyl-5-[butyl(ethyl)amino]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4OS/c1-3-5-17-31(4-2)28-29-26-25(27(33)32(28)22-14-10-7-11-15-22)23-16-18-30(20-24(23)34-26)19-21-12-8-6-9-13-21/h6-15H,3-5,16-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMNRMDMAIFBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C1=NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N1C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C28H32N4OSC_{28}H_{32}N_{4}OS with a molecular weight of 472.6 g/mol. The structure features a triazatricyclo framework that contributes to its unique properties and potential biological interactions.

Structural Characteristics

PropertyValue
CAS Number2137718-92-2
Molecular FormulaC28H32N4OS
Molecular Weight472.6 g/mol
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

The biological activity of 11-benzyl-5-[butyl(ethyl)amino]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : The compound has shown potential against certain bacterial strains.
  • Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines indicate promising results.

Case Studies and Research Findings

  • Antimicrobial Effects : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting its utility as an antimicrobial agent.
  • Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines demonstrated that the compound induces apoptosis through the activation of caspase pathways. The IC50 values were comparable to known chemotherapeutic agents.
  • Enzyme Inhibition Studies : The compound was tested for inhibition against specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Results showed moderate inhibition, indicating potential anti-inflammatory properties.

Toxicological Profile

While the biological activities are promising, understanding the toxicological profile is crucial for further development:

  • Acute Toxicity Tests : Initial assessments suggest low acute toxicity in animal models.
  • Chronic Exposure Studies : Long-term studies are needed to evaluate potential carcinogenicity or organ-specific toxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique substituents and tricyclic core distinguish it from analogs. Below is a detailed comparison based on structural and hypothetical functional differences:

Core Structure and Heteroatom Arrangement

  • Target Compound : The 8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one core incorporates sulfur and nitrogen atoms in a strained tricyclic system. This arrangement may enhance electron-deficient characteristics, influencing reactivity or intermolecular interactions.
  • Analog from : The compound 11-benzyl-5-[ethyl(propyl)amino]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one differs only in the alkylamino substituent (ethyl/propyl vs. butyl/ethyl). This minor variation could modulate lipophilicity and steric bulk, affecting solubility or target binding .
  • Analog from : The thiazolidinone derivative (5Z)-3-[4-(4-methoxyphenylmethylamino)butyl]-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (9c)* features a non-tricyclic core with a thioxo group. The absence of fused rings may reduce conformational rigidity but improve metabolic stability in biological systems .

Substituent Effects

Compound Key Substituents Hypothesized Impact
Target Compound Butyl(ethyl)amino, benzyl, phenyl Increased lipophilicity and steric hindrance; potential for enhanced membrane permeability.
Analog Ethyl(propyl)amino Slightly reduced lipophilicity compared to butyl/ethyl; altered pharmacokinetics.
Analog (9c) 4-Methoxyphenylmethylamino, benzodioxin Electron-rich methoxy group may enhance hydrogen bonding; benzodioxin improves aromatic interactions.

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